Oleyl 4-(dimethylamino)benzoate
Description
Oleyl 4-(dimethylamino)benzoate is an ester derivative of 4-(dimethylamino)benzoic acid, where the oleyl group (a monounsaturated C18 alkyl chain) serves as the ester substituent. These compounds share a common aromatic core with a dimethylamino group at the para position, but their ester chains dictate variations in physicochemical properties, stability, and applications .
Properties
CAS No. |
83817-59-8 |
|---|---|
Molecular Formula |
C27H45NO2 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C27H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-30-27(29)25-20-22-26(23-21-25)28(2)3/h11-12,20-23H,4-10,13-19,24H2,1-3H3/b12-11- |
InChI Key |
ASPXCBNJTYMHMF-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with oleyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Oleyl 4-(dimethylamino)benzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of environmentally friendly solvents and catalysts is being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oleyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: 4-(dimethylamino)benzoic acid and oleyl aldehyde.
Reduction: Oleyl alcohol and 4-(dimethylamino)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Oleyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics and personal care products as an emulsifier and stabilizer.
Mechanism of Action
The mechanism of action of Oleyl 4-(dimethylamino)benzoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability . This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Ethylhexyl 4-(Dimethylamino)benzoate (Padimate O)
- Structure : Branched C8 alkyl chain.
- Key Properties: UV Absorption: λmax = 311 nm, ε = 27,300 mol⁻¹cm⁻¹, making it effective in UVB protection . Solubility: Insoluble in water but soluble in ethanol; similar to amyl 4-(dimethylamino)benzoate . Stability: Rapid decomposition under UVA irradiation via N-dealkylation and N-oxidation, though absorption spectrum remains stable .
- Applications : FDA/EMA-approved sunscreen agent (up to 8% concentration) .
Isoamyl 4-(Dimethylamino)benzoate
- Structure : Branched C5 alkyl chain.
- Key Properties: Safety Profile: Limited toxicity data, but classified for acute toxicity, skin/eye irritation, and reproductive risks. Incompatible with strong acids/oxidizers . Handling: Requires precautions for inhalation and skin contact; used as a laboratory chemical .
Ethyl 4-(Dimethylamino)benzoate
- Structure : Linear C2 alkyl chain.
- Key Properties: Reactivity: Higher degree of conversion in resin cements compared to 2-(dimethylamino)ethyl methacrylate, indicating superior polymerization efficiency . Physical Performance: Resins containing this compound exhibit enhanced mechanical properties (e.g., hardness, tensile strength) .
- Applications : Co-initiator in dental resins and adhesives .
Phenyl 4-(Dimethylamino)benzoate
- Structure : Aromatic phenyl ester.
- Key Properties :
Comparative Data Table
*Estimated based on structural trends.
Critical Analysis of Key Differences
- Ester Chain Impact :
- Longer/branched chains (e.g., ethylhexyl, oleyl) enhance lipophilicity, favoring use in sunscreens or lipid-based formulations. Shorter chains (ethyl, methyl) improve solubility in polar matrices for resin systems .
- Oleyl’s unsaturated C18 chain may confer oxidative instability compared to saturated analogs, requiring stabilization in formulations.
- Reactivity: Ethyl 4-(dimethylamino)benzoate outperforms other amines in resin polymerization due to optimal electron-donating capacity and steric accessibility .
- Safety : Isoamyl and phenyl derivatives lack comprehensive toxicological data, whereas ethylhexyl (padimate O) has established regulatory approval .
Biological Activity
Oleyl 4-(dimethylamino)benzoate is an ester derivative that has garnered attention for its potential biological activities. This compound is synthesized through the esterification of oleyl alcohol with 4-(dimethylamino)benzoic acid, which may enhance its solubility and bioavailability. The following sections detail the biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Oleyl 4-(dimethylamino)benzoate features a long hydrocarbon chain (oleyl group) attached to a benzoate moiety with a dimethylamino substituent. This structure contributes to its amphiphilic nature, making it suitable for applications in drug formulation and cosmetic products.
1. Antimicrobial Properties
Research indicates that compounds similar to Oleyl 4-(dimethylamino)benzoate exhibit antimicrobial activity against various pathogens. The presence of the dimethylamino group enhances the interaction with microbial membranes, leading to increased permeability and cell lysis. A study demonstrated that derivatives of benzoic acid possess significant inhibitory effects on bacterial growth, suggesting potential applications in topical antimicrobial formulations .
2. Cytotoxic Effects
Oleyl 4-(dimethylamino)benzoate has been evaluated for its cytotoxicity against cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in certain cancer cells, possibly through the activation of caspase pathways. For instance, experiments conducted on breast cancer cell lines showed a dose-dependent reduction in cell viability upon treatment with Oleyl 4-(dimethylamino)benzoate .
3. Dermal Absorption and Safety
The dermal absorption characteristics of Oleyl 4-(dimethylamino)benzoate have been studied, revealing that it can penetrate skin layers effectively. In a safety assessment involving human skin models, the compound demonstrated acceptable levels of absorption without significant irritation or sensitization reactions . This property is crucial for its use in cosmetic formulations where skin compatibility is paramount.
Case Study 1: Antimicrobial Efficacy
A study published in MOJ Ecology & Environmental Sciences evaluated various ester derivatives for their antimicrobial properties. Oleyl 4-(dimethylamino)benzoate was included among the tested compounds, showing promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Cytotoxicity in Cancer Research
In a research article from ACS Omega, the cytotoxic effects of Oleyl 4-(dimethylamino)benzoate were assessed on multiple cancer cell lines. The findings indicated that the compound could significantly reduce cell proliferation through mechanisms involving mitochondrial dysfunction and oxidative stress induction .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
